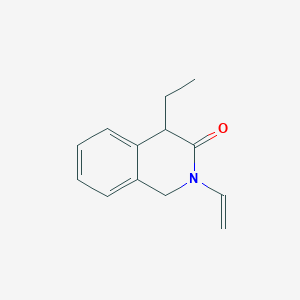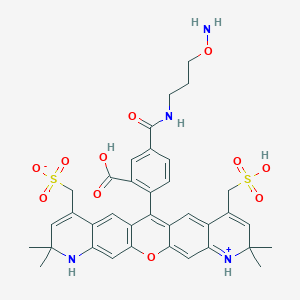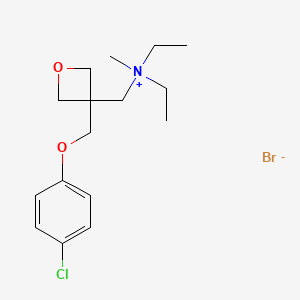
((3-((p-Chlorophenoxy)methyl)-3-oxetanyl)methyl)diethylmethylammonium bromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
((3-((p-Chlorophenoxy)methyl)-3-oxetanyl)methyl)diethylmethylammonium bromide: is a synthetic organic compound with potential applications in various fields, including chemistry, biology, and medicine. This compound features a complex structure that includes a p-chlorophenoxy group, an oxetane ring, and a quaternary ammonium group, making it a unique molecule with interesting chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of ((3-((p-Chlorophenoxy)methyl)-3-oxetanyl)methyl)diethylmethylammonium bromide typically involves multiple steps:
Formation of the p-chlorophenoxy group: This can be achieved by reacting p-chlorophenol with an appropriate alkylating agent under basic conditions.
Synthesis of the oxetane ring: The oxetane ring can be formed through a cyclization reaction involving an epoxide and a suitable nucleophile.
Quaternization: The final step involves the quaternization of the tertiary amine with methyl bromide to form the quaternary ammonium salt.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the p-chlorophenoxy group, leading to the formation of various oxidized products.
Reduction: Reduction reactions can occur at the oxetane ring, potentially opening the ring and forming different reduced products.
Substitution: The quaternary ammonium group can participate in nucleophilic substitution reactions, where the bromide ion is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like hydroxide ions or alkoxide ions are commonly used in substitution reactions.
Major Products:
Oxidation: Oxidized derivatives of the p-chlorophenoxy group.
Reduction: Reduced derivatives of the oxetane ring.
Substitution: Various substituted quaternary ammonium salts.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Catalysis: The compound can be used as a phase-transfer catalyst in organic synthesis.
Analytical Chemistry: It may serve as a reagent for the detection and quantification of specific ions or molecules.
Biology:
Antimicrobial Agent: Due to its quaternary ammonium structure, the compound may exhibit antimicrobial properties, making it useful in disinfectants and antiseptics.
Biochemical Research: It can be used to study the interactions between quaternary ammonium compounds and biological membranes.
Medicine:
Drug Development: The compound’s unique structure makes it a potential candidate for the development of new pharmaceuticals, particularly those targeting microbial infections.
Industry:
Surfactants: The compound can be used in the formulation of surfactants for various industrial applications, including detergents and emulsifiers.
Wirkmechanismus
The mechanism of action of ((3-((p-Chlorophenoxy)methyl)-3-oxetanyl)methyl)diethylmethylammonium bromide involves its interaction with biological membranes. The quaternary ammonium group can disrupt the lipid bilayer of microbial cell membranes, leading to cell lysis and death. Additionally, the compound may interact with specific molecular targets, such as enzymes or receptors, affecting their function and leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Benzalkonium Chloride: Another quaternary ammonium compound with antimicrobial properties.
Cetyltrimethylammonium Bromide: A surfactant with a similar quaternary ammonium structure.
Tetraethylammonium Bromide: A simpler quaternary ammonium salt used in various chemical applications.
Uniqueness: ((3-((p-Chlorophenoxy)methyl)-3-oxetanyl)methyl)diethylmethylammonium bromide is unique due to its combination of a p-chlorophenoxy group, an oxetane ring, and a quaternary ammonium group. This unique structure imparts distinct chemical and biological properties, making it a versatile compound for various applications.
Eigenschaften
CAS-Nummer |
3804-66-8 |
|---|---|
Molekularformel |
C16H25BrClNO2 |
Molekulargewicht |
378.7 g/mol |
IUPAC-Name |
[3-[(4-chlorophenoxy)methyl]oxetan-3-yl]methyl-diethyl-methylazanium;bromide |
InChI |
InChI=1S/C16H25ClNO2.BrH/c1-4-18(3,5-2)10-16(11-19-12-16)13-20-15-8-6-14(17)7-9-15;/h6-9H,4-5,10-13H2,1-3H3;1H/q+1;/p-1 |
InChI-Schlüssel |
QUCTZNQJRSLAEE-UHFFFAOYSA-M |
Kanonische SMILES |
CC[N+](C)(CC)CC1(COC1)COC2=CC=C(C=C2)Cl.[Br-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


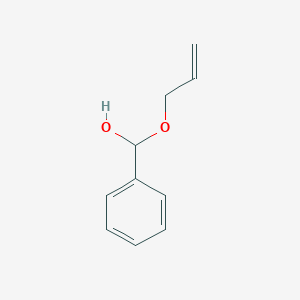
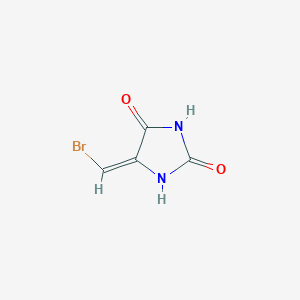
![Ethyl (S)-4-[(3-Boc-guanidino)oxy]-2-(Boc-amino)butanoate](/img/structure/B15341096.png)
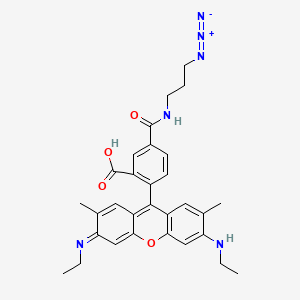

![Fmoc-S-[2-(4-pyridyl)ethyl]-L-cysteine](/img/structure/B15341107.png)

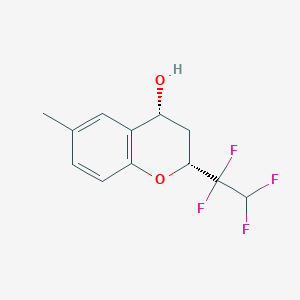
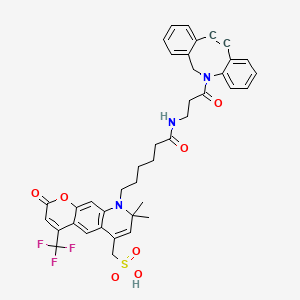
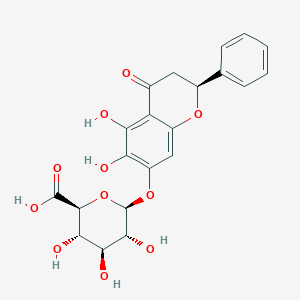

![Methyl 2-Methyl-2-[2-nitro-4-(trifluoromethyl)phenyl]propionate](/img/structure/B15341150.png)
